(R)-(+)-Lactamide

Description

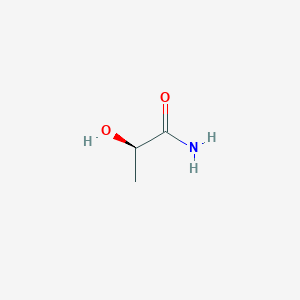

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(5)3(4)6/h2,5H,1H3,(H2,4,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQFCVDSOLSHOQ-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364145 | |

| Record name | (R)-(+)-Lactamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

598-81-2 | |

| Record name | (R)-(+)-Lactamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-hydroxypropanamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-(+)-Lactamide chemical properties and structure

An In-depth Technical Guide to (R)-(+)-Lactamide: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of this compound. Designed for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details experimental protocols, and visualizes the compound's structure and synthesis workflow. This compound is a valuable chiral building block in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals.[1][2]

Chemical Structure and Properties

This compound, with the IUPAC name (2R)-2-hydroxypropanamide, is the amide derivative of (R)-lactic acid.[2][3] Its structure consists of a primary amide group and a secondary alcohol at the chiral center, which dictates its stereospecific interactions and applications.[4][5]

Chemical Structure Diagram

Caption: 2D structure of this compound.

Quantitative Chemical and Physical Properties

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Reference(s) |

| Identifiers | ||

| CAS Number | 598-81-2 | [2] |

| PubChem CID | 94220 | [6] |

| Molecular Formula | C₃H₇NO₂ | [5][7] |

| Physical Properties | ||

| Molar Mass | 89.09 g/mol | [6] |

| Appearance | White crystalline solid or powder | [2][5] |

| Melting Point | 73-76 °C | [2][8][9] |

| Note: Other sources report 49-55 °C, likely due to purity differences. | [10][11] | |

| Boiling Point | 281.93 °C (estimated) | |

| Solubility | Soluble in water, ethanol, and methanol | [2] |

| Optical Properties | ||

| Specific Rotation [α]²⁰D | +18° to +23° (c=10 in H₂O) | [10] |

| Spectroscopic Data | ||

| IR Absorption (amide C=O) | ~1640-1680 cm⁻¹ | |

| IR Absorption (O-H, N-H) | Broad band at 3200-3500 cm⁻¹ | |

| Predicted Properties | ||

| LogP | -1.1 | [6] |

| Polar Surface Area | 63.32 Ų |

Experimental Protocols

Several methods exist for the synthesis of lactamide, including the catalytic hydration of lactonitrile and the ammonolysis of lactic acid esters.[2][12] The following protocol is based on the well-established method of reacting an alkyl lactate with ammonia, adapted for the synthesis of the specific (R)-enantiomer.

Synthesis of this compound via Ammonolysis of (R)-Ethyl Lactate

This procedure is based on the method described in Organic Syntheses for racemic lactamide and is adapted here for the chiral compound.[12]

Materials and Equipment:

-

(R)-(-)-Ethyl lactate

-

Liquid ammonia

-

Dry ice/acetone bath

-

Steel pressure vessel (bomb) or similar apparatus

-

Absolute ether

-

Standard laboratory glassware (beaker, filtration apparatus)

-

Rotary evaporator or vacuum source

Procedure:

-

Cooling: Place 1.0 mole of (R)-(-)-ethyl lactate into a suitable container (e.g., a heavy-walled glass beaker) that fits inside the steel pressure apparatus. Cool the container in a dry ice/acetone bath until the temperature of the ester is below -33 °C (the boiling point of ammonia).

-

Ammonia Addition: Carefully add approximately 125 mL of liquid ammonia to the cooled ester.

-

Reaction: Securely seal the container within the steel pressure apparatus. Allow the apparatus to warm to room temperature. Let the reaction proceed for 24 hours.

-

Ammonia Evaporation: After the reaction period, slowly vent the excess ammonia from the pressure vessel in a well-ventilated fume hood. Remove the final traces of ammonia under reduced pressure.

-

Purification:

-

To the solid reaction product, add 200 mL of absolute ether to dissolve any unreacted ester and the ethanol byproduct.

-

Stir the mixture thoroughly.

-

Filter the solid residue (the crude lactamide) using a Büchner funnel.

-

Wash the filtered solid with additional portions of absolute ether.

-

-

Drying: Air-dry the resulting white crystalline product. The expected yield is 65-70%. For higher purity, the product can be recrystallized.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Metabolic and Signaling Pathways

This compound serves as a model compound for studying lactic acid metabolism due to its structural similarity to lactate.[9] However, a review of the scientific literature indicates that this compound itself is not a direct participant in known metabolic or signaling cascades such as glycolysis or the Cori cycle.[13][14] These pathways involve L-lactate, which is interconverted with pyruvate by the enzyme lactate dehydrogenase.[14][15] Therefore, as no specific signaling pathways involving this compound are described, a corresponding diagram cannot be provided.

Applications in Research and Development

This compound is a versatile chiral intermediate with several applications in scientific research and industry:

-

Pharmaceutical Synthesis: It is a key building block for creating enantiomerically pure active pharmaceutical ingredients (APIs), which can lead to drugs with higher efficacy and fewer side effects.[1][7] It has been investigated for potential use in developing drugs for neurodegenerative diseases.[9]

-

Polymer Chemistry: The compound is used in the production of biodegradable polymers, contributing to the development of environmentally friendly materials.[9][10]

-

Biochemical Research: It is employed in studies related to enzyme activity and protein interactions, offering insights into metabolic processes.[10]

-

Cosmetic Formulations: Due to its moisturizing properties, it is incorporated into skincare products to improve skin hydration.[10]

References

- 1. benchchem.com [benchchem.com]

- 2. Lactamide - Wikipedia [en.wikipedia.org]

- 3. EP0773212A1 - Process for preparing lactamide - Google Patents [patents.google.com]

- 4. EP0945429A1 - Process for preparing lactamide - Google Patents [patents.google.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound (598-81-2) at Nordmann - nordmann.global [nordmann.global]

- 8. lactamide | CAS#:65144-02-7 | Chemsrc [chemsrc.com]

- 9. Buy this compound | 598-81-2 [smolecule.com]

- 10. chemimpex.com [chemimpex.com]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Unlocking the role of lactate: metabolic pathways, signaling, and gene regulation in postmitotic retinal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Lactate Metabolism and Lactylation Modification: New Opportunities and Challenges in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

(R)-(+)-Lactamide (CAS 598-81-2): A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

(R)-(+)-Lactamide, identified by the CAS number 598-81-2, is a chiral amide derivative of lactic acid.[1] Its unique stereochemistry makes it a valuable building block in asymmetric synthesis, particularly in the pharmaceutical and agrochemical industries.[2] This technical guide provides a detailed overview of its properties, applications, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a white to slightly yellow crystalline solid at room temperature.[1][2] It is soluble in polar solvents such as water and alcohols, which facilitates its use in a variety of chemical reactions.[1] The presence of a chiral center is a key feature, influencing its interactions within biological systems and its application in producing enantiomerically pure compounds.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 598-81-2 | [1][2][3] |

| Molecular Formula | C₃H₇NO₂ | [1][2] |

| Molecular Weight | 89.09 g/mol | [2] |

| Appearance | White, slightly yellow or orange crystalline powder | [1][2] |

| Melting Point | 49-55 °C | [2][3][4] |

| Optical Rotation | [α]20/D = +18° to +23° (c=10 in H₂O) | [2][4] |

| Purity | ≥ 97-98% (GC) | [2][3] |

| SMILES | C--INVALID-LINK--C(N)=O | |

| InChI Key | SXQFCVDSOLSHOQ-UWTATZPHSA-N | [5] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While specific spectra are instrument-dependent, typical data includes ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[5]

Table 2: Spectroscopic Data Summary

| Technique | Description |

| ¹H NMR | Provides information on the proton environment, confirming the presence of methyl, methine, hydroxyl, and amide protons. |

| ¹³C NMR | Identifies the carbon skeleton, showing distinct signals for the methyl, methine, and carbonyl carbons. |

| IR Spectroscopy | Reveals characteristic absorption bands for O-H, N-H, C-H, and C=O functional groups. |

| Mass Spectrometry | Determines the molecular weight and fragmentation pattern, confirming the compound's identity. |

Safety and Handling

This compound is classified as an irritant. It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety glasses.[3][4]

Table 3: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Reference(s) |

| Hazard Statements | H315 | Causes skin irritation. | [3][4][] |

| H319 | Causes serious eye irritation. | [3][4] | |

| H335 | May cause respiratory irritation. | [3][4] | |

| Precautionary Statements | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [3][4] |

| P280 | Wear protective gloves/eye protection/face protection. | [3][4] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | [3][4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][4] | |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [3] |

Applications in Research and Development

The chiral nature of this compound makes it a critical component in various scientific and industrial fields.

-

Pharmaceutical Development : It serves as a key intermediate in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), which is crucial for developing drugs with improved efficacy and reduced side effects.[2][7]

-

Biochemical Research : The compound is utilized in studies of enzyme activity and metabolic pathways, serving as a model to understand lactic acid metabolism.[2][8] There is also research interest in its potential for developing treatments for neurodegenerative diseases.[8]

-

Polymer Chemistry : this compound is used in the creation of biodegradable polymers, contributing to the development of environmentally friendly materials for applications in drug delivery and tissue engineering.[2][8]

-

Asymmetric Synthesis : It functions as a chiral auxiliary or a starting material for the synthesis of other chiral molecules, such as amino acids and catalysts.[1][2][8]

Caption: Key application areas of this compound.

Experimental Protocols

Detailed methodologies are essential for the effective use of this compound in a laboratory setting.

A common method for preparing lactamides is through the reaction of a lactic acid ester with an amine. This protocol describes the synthesis from ethyl (R)-lactate and ammonia.

Methodology:

-

Reaction Setup : In a pressure vessel, add ethyl (R)-lactate and a solution of ammonia in methanol (e.g., 7N).

-

Reaction Conditions : Seal the vessel and stir the mixture at a controlled temperature (e.g., 50-70 °C) for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up : Once the reaction is complete, cool the vessel to room temperature and cautiously vent any excess pressure.

-

Purification : Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

This compound itself is a resolved enantiomer. Its application often involves creating diastereomeric pairs to separate other racemic mixtures. The general principle, known as chiral resolution, involves reacting a racemic mixture with a single enantiomer of a resolving agent.[9][10] For instance, a racemic carboxylic acid can be resolved using a chiral amine. The resulting diastereomeric salts have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[9][11]

Methodology for Chiral Resolution:

-

Diastereomer Formation : React a racemic mixture (e.g., a racemic carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine) in a suitable solvent to form diastereomeric salts.

-

Separation : Exploit the different solubilities of the diastereomers. One diastereomer will preferentially crystallize from the solution. This can be achieved by slowly cooling the solution or by partial solvent evaporation.

-

Isolation : Isolate the crystallized diastereomer by filtration.

-

Liberation of Enantiomer : Treat the isolated diastereomeric salt with an acid or base to break the salt bond, thereby liberating the desired pure enantiomer and recovering the resolving agent.

Caption: Logical workflow of a chiral resolution process.

References

- 1. CAS 598-81-2: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. sds.metasci.ca [sds.metasci.ca]

- 4. 598-81-2 this compound AKSci 6455AE [aksci.com]

- 5. This compound(598-81-2) 1H NMR spectrum [chemicalbook.com]

- 7. This compound (598-81-2) at Nordmann - nordmann.global [nordmann.global]

- 8. Buy this compound | 598-81-2 [smolecule.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. Racemic Mixtures and the Resolution of Enantiomers [almerja.com]

An In-depth Technical Guide to the Physical Properties of (R)-(+)-Lactamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of (R)-(+)-Lactamide, specifically its melting point and solubility. The information herein is intended to support research, development, and quality control activities involving this chiral molecule.

Core Physical Properties of this compound

This compound, also known as (R)-(+)-2-Hydroxypropionamide, is a white crystalline solid at room temperature. Its physical characteristics are crucial for its application in various fields, including as a building block in asymmetric synthesis for pharmaceuticals and agrochemicals. The presence of both a hydroxyl and an amide group facilitates significant hydrogen bonding, which strongly influences its physical properties.

Melting Point

The melting point of this compound has been reported within varying ranges, which may be attributable to differences in purity and analytical methodology. It is a critical parameter for identification and purity assessment.

Table 1: Reported Melting Point of this compound

| Property | Reported Value (°C) | Source(s) |

| Melting Point | 73 - 76 | [1][2][3][4][5] |

| Melting Point | 53 - 55 | [6] |

Note: The discrepancy in reported melting points highlights the importance of in-house verification for specific batches.

Solubility Profile

This compound is a polar molecule, rendering it highly soluble in water and other polar organic solvents.[2][5] This solubility is a key factor in its utility in various reaction and formulation contexts. The hydroxyl group acts as both a hydrogen bond donor and acceptor, contributing significantly to its solubility in protic solvents.[1]

Table 2: Solubility Data for this compound

| Solvent | Quantitative Solubility | Qualitative Solubility | Source(s) |

| Water | 782.20 g/L (at 25 °C) | Readily Soluble | [3] |

| Water | 8.78 M | - | [1] |

| Ethanol | - | Readily Soluble | [2] |

| Methanol | - | Readily Soluble | [2] |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate determination of the physical properties of this compound.

Determination of Melting Point (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample until a packed column of 2-3 mm height is achieved at the bottom of the tube.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has transitioned to a liquid is recorded as the end of the melting range.[5]

-

Purity Check: A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.[5] Impurities typically cause a depression and broadening of the melting range.[5][7]

Determination of Aqueous Solubility (Gravimetric Method)

This protocol outlines a standard method for quantifying the solubility of a compound in water.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Filtration apparatus (e.g., syringe filters)

-

Oven

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of deionized water in a sealed vial. This ensures that a saturated solution is formed with undissolved solid remaining.

-

Equilibration: The vial is placed in a constant temperature shaker bath (e.g., set to 25 °C) and agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: A known volume of the supernatant is carefully withdrawn using a syringe and immediately filtered through a syringe filter to remove any undissolved solid.

-

Solvent Evaporation: The filtered solution is transferred to a pre-weighed container. The water is then evaporated, typically in an oven at a temperature below the compound's decomposition point, until a constant weight is achieved.

-

Calculation: The weight of the dried residue (dissolved this compound) is determined. The solubility is then calculated and expressed in g/L or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical substance like this compound.

Caption: Workflow for Physical Characterization.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Calculation of Aqueous Solubility of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. athabascau.ca [athabascau.ca]

(R)-(+)-Lactamide molecular formula and weight

An In-depth Technical Guide to (R)-(+)-Lactamide

This guide provides comprehensive information on the molecular properties, synthesis, and a conceptual workflow for this compound, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound, a chiral amide derived from lactic acid, is a valuable building block in asymmetric synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its specific stereochemistry is crucial for creating enantiomerically pure compounds.[1]

Below is a summary of its key molecular and physical properties.

| Property | Value | Source |

| Molecular Formula | C₃H₇NO₂ | [1][2][3][4] |

| Molecular Weight | 89.09 g/mol | [1][2][5] |

| CAS Number | 598-81-2 | [3][4][5] |

| Appearance | White to light yellow or orange crystalline powder | [1][3] |

| Melting Point | 50-55 °C | [1][5] |

| Optical Activity | [α]20/D +21.0°, c = 10 in H₂O | [5] |

| IUPAC Name | (2R)-2-hydroxypropanamide | [3] |

Experimental Protocol: Synthesis of Lactamide

The following protocol is a classic method for the preparation of lactamide from ethyl lactate and liquid ammonia. This procedure is adapted from a method demonstrated for the synthesis of the racemic mixture, but the principles apply to the stereospecific synthesis from an enantiomerically pure starting material like (R)-ethyl lactate.

Materials:

-

(R)-ethyl lactate

-

Liquid ammonia

-

Dry ice-acetone bath

-

Steel pressure vessel

-

Absolute ether

Procedure:

-

Cooling: Place 125 grams (1.06 moles) of (R)-ethyl lactate into a suitable Pyrex container. Cool the container in a dry ice-acetone bath until the temperature of the ester is below the boiling point of ammonia (-33 °C).

-

Ammonia Addition: Carefully add 125 ml of liquid ammonia to the cooled ester.

-

Reaction: Place the container with the reaction mixture into a steel pressure apparatus. Allow the apparatus to warm to room temperature. The reaction should proceed for 24 hours.

-

Ammonia Evaporation: After 24 hours, slowly vent the excess ammonia from the pressure vessel. Remove the final traces of ammonia under reduced pressure.

-

Purification: Stir the resulting product with 200 ml of absolute ether to dissolve any unreacted ester and ethanol by-product.

-

Isolation: Filter the solid residue, wash it with ether, and air-dry it to obtain the final lactamide product.

Conceptual Workflow: Synthesis of Lactamide

The following diagram illustrates the key stages in the synthesis of lactamide as described in the experimental protocol.

Caption: Workflow for the synthesis of this compound.

References

Spectroscopic Data and Experimental Protocols for (R)-(+)-Lactamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-(+)-Lactamide, a chiral molecule of interest in various scientific disciplines. The guide presents nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data in a structured format, outlines detailed experimental protocols for data acquisition, and includes visualizations of the experimental workflows.

Spectroscopic Data

The following tables summarize the available ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. This data is crucial for the structural elucidation and characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.1 | Quartet | 1H | CH |

| ~1.3 | Doublet | 3H | CH₃ |

| Broad Signal | Singlet | 2H | NH₂ |

| Broad Signal | Singlet | 1H | OH |

Note: The chemical shifts for NH₂ and OH protons can be broad and their positions may vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| ~178 | C=O |

| ~68 | CH-OH |

| ~22 | CH₃ |

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3600 | N-H Asymmetric Stretching |

| 3469 | N-H Symmetric Stretching |

| 3723 | O-H Stretching |

| 3024, 2993, 2930 | C-H Stretching |

| 1705 | C=O Stretching |

Note: The IR data presented is based on calculated vibrational frequencies from a theoretical study.[1]

Experimental Protocols

The following protocols provide a general framework for the acquisition of NMR and IR spectra of solid chiral amides like this compound.

¹H and ¹³C NMR Spectroscopy Protocol

This protocol outlines the steps for preparing a sample of this compound and acquiring ¹H and ¹³C NMR spectra.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃, Deuterated Dimethyl Sulfoxide - DMSO-d₆) to the vial.

-

Gently swirl the vial to ensure the complete dissolution of the solid.

-

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

NMR Spectrometer Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock and shim the magnetic field to ensure homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard single-pulse sequence.

-

For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each carbon atom.

-

Set the appropriate spectral width, number of scans, and relaxation delay for optimal signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Infrared (IR) Spectroscopy Protocol (ATR Method)

This protocol describes the acquisition of an IR spectrum of solid this compound using an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation:

-

Ensure the ATR crystal surface is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of powdered this compound sample directly onto the center of the ATR crystal.

-

-

IR Spectrometer Setup and Data Acquisition:

-

Secure the sample on the crystal using the pressure arm to ensure good contact.

-

Record a background spectrum of the empty, clean ATR crystal.

-

Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform a baseline correction if necessary.

-

Identify and label the significant absorption peaks.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows for NMR and IR spectroscopy.

References

An In-Depth Technical Guide to the Chirality and Stereochemistry of (R)-(+)-Lactamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-(+)-Lactamide, a chiral amide derived from lactic acid, is a versatile and valuable building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its defined stereochemistry at the C-2 chiral center makes it a crucial synthon for the enantioselective synthesis of complex molecules, including active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the stereochemical and physicochemical properties of this compound, detailed experimental protocols for its synthesis and resolution, and its application in drug development, exemplified by the synthesis of the PDE4 inhibitor, (R)-Rolipram.

Introduction: The Significance of Chirality in this compound

Chirality is a fundamental property in drug design and development, as the enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. This compound, also known as (R)-2-hydroxypropanamide, serves as a prime example of a chiral intermediate whose stereochemical integrity is paramount for its application in asymmetric synthesis. The "(R)" designation refers to the spatial arrangement of the substituents around the chiral carbon atom, following the Cahn-Ingold-Prelog priority rules, while the "(+)" indicates its dextrorotatory nature, rotating plane-polarized light to the right.

This guide will delve into the core aspects of this compound's stereochemistry, providing researchers and drug development professionals with the necessary data and methodologies to effectively utilize this compound in their synthetic endeavors.

Physicochemical and Spectroscopic Properties

The distinct stereochemistry of this compound and its enantiomer, (S)-(-)-Lactamide, gives rise to identical physical properties such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light is equal and opposite, a defining characteristic of enantiomers. A comprehensive summary of their key quantitative data is presented below for easy comparison.

Table 1: Comparative Quantitative Data of this compound and (S)-(-)-Lactamide

| Property | This compound | (S)-(-)-Lactamide |

| Molecular Formula | C₃H₇NO₂ | C₃H₇NO₂ |

| Molecular Weight | 89.09 g/mol | 89.09 g/mol |

| CAS Number | 598-81-2 | 89673-71-2 |

| Appearance | White to off-white crystalline solid | White crystalline solid |

| Melting Point | 53-55 °C | 53-55 °C |

| Optical Rotation | +18° to +23° (c=10 in H₂O) | -20.5° (c=10 in H₂O) |

| Solubility (Water, 25 °C) | 78.2 g/100 mL | 78.2 g/100 mL |

| Solubility (Ethanol) | Soluble | Soluble |

| Solubility (Methanol) | Soluble | Soluble |

| Solubility (Acetone) | Soluble | Soluble |

Spectroscopic Data

The spectroscopic data for this compound and (S)-(-)-Lactamide are identical due to their enantiomeric relationship. The key spectral features are summarized below.

Table 2: Spectroscopic Data for Lactamide

| Spectroscopy | Peak Assignments |

| ¹H NMR (DMSO-d₆) | δ 1.21 (d, 3H, CH₃), δ 3.95 (q, 1H, CH), δ 5.25 (d, 1H, OH), δ 6.95 (br s, 1H, NH), δ 7.25 (br s, 1H, NH) |

| ¹³C NMR (DMSO-d₆) | δ 22.5 (CH₃), δ 66.0 (CH), δ 177.5 (C=O) |

| IR (KBr, cm⁻¹) | 3400-3200 (N-H, O-H stretching), 2980 (C-H stretching), 1660 (C=O stretching, Amide I), 1620 (N-H bending, Amide II) |

Experimental Protocols

The synthesis and resolution of lactamide are crucial processes for obtaining the desired enantiomerically pure this compound. This section provides detailed methodologies for key experiments.

Synthesis of Racemic Lactamide via Ammonolysis of Ethyl Lactate

This method provides a straightforward route to racemic DL-lactamide.

Materials and Equipment:

-

Ethyl lactate

-

Liquid ammonia

-

Dry ice-acetone bath

-

Steel pressure apparatus (bomb)

-

Absolute ether

-

Standard laboratory glassware

Procedure:

-

Place 125 g (1.06 moles) of ethyl lactate in a Pyrex container and cool it in a dry ice-acetone bath to below -33 °C.

-

Carefully add 125 mL of liquid ammonia to the cooled ethyl lactate.

-

Transfer the mixture to a steel pressure apparatus.

-

Allow the apparatus to warm to room temperature and let the reaction proceed for 24 hours.

-

Slowly vent the excess ammonia from the gas outlet of the bomb.

-

Remove the last traces of ammonia under reduced pressure.

-

Add 200 mL of absolute ether to the reaction product to dissolve unreacted ethyl lactate and ethanol.

-

Filter the solid residue, wash it with ether, and air-dry to obtain lactamide.

-

The expected yield is 65-70 g (70-74%) with a melting point of 74-75 °C.

Enzymatic Kinetic Resolution of Racemic Lactamide

Enzymatic kinetic resolution is an efficient method for separating enantiomers. This protocol utilizes a lipase to selectively acylate one enantiomer, allowing for the separation of the acylated and unreacted enantiomers.

Materials and Equipment:

-

Racemic lactamide

-

Immobilized Lipase B from Candida antarctica (Novozym 435)

-

Acyl donor (e.g., vinyl acetate)

-

Organic solvent (e.g., toluene)

-

Temperature-controlled shaker

-

Silica gel for column chromatography

-

Standard laboratory glassware

Procedure:

-

Dissolve racemic lactamide (1.0 g, 11.2 mmol) in toluene (50 mL) in a round-bottom flask.

-

Add vinyl acetate (1.5 equivalents, 1.45 g, 16.8 mmol).

-

Add immobilized Candida antarctica lipase B (Novozym 435) (100 mg).

-

Stir the mixture at a controlled temperature (e.g., 40 °C) in a shaker.

-

Monitor the reaction progress by chiral HPLC until approximately 50% conversion is achieved.

-

Filter off the immobilized enzyme. The enzyme can be washed with the solvent and potentially reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the resulting N-acetyl-(S)-lactamide from the unreacted this compound by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

The unreacted this compound can be isolated and purified. The N-acetyl-(S)-lactamide can be hydrolyzed back to (S)-(-)-Lactamide if desired.

Visualization of Key Pathways and Workflows

Graphviz diagrams are provided to visualize the logical relationships in the synthesis and metabolic context of this compound.

General Synthesis and Resolution Workflow

This diagram illustrates the overall process of obtaining enantiomerically pure this compound.

Caption: General workflow for the synthesis of racemic lactamide and its subsequent enzymatic resolution.

Lactic Acid Metabolism Pathway

This compound is closely related to lactic acid, a key player in cellular metabolism. The following diagram shows a simplified overview of the lactic acid metabolism pathway, also known as the Cori cycle.

Caption: Simplified diagram of the Cori cycle, illustrating the metabolic interplay of glucose and lactate between muscle and liver.

Application in Chiral Drug Synthesis: (R)-Rolipram

This compound serves as a valuable chiral starting material for the synthesis of various pharmaceuticals. While a direct synthesis of (R)-Rolipram from this compound is not the most common route, the following diagram illustrates a conceptual workflow for the synthesis of a chiral γ-lactam, the core of Rolipram, highlighting how a chiral precursor like a derivative of (R)-lactic acid can be utilized.

Caption: Conceptual workflow for the synthesis of a chiral γ-lactam, the core structure of (R)-Rolipram, from a derivative of (R)-lactic acid.

Conclusion

This compound is a fundamentally important chiral building block with well-defined stereochemical and physical properties. The methodologies for its synthesis and, crucially, for its resolution from racemic mixtures, are well-established, with enzymatic kinetic resolution offering an efficient and selective approach. Its utility in the synthesis of complex chiral molecules, such as the active enantiomer of the drug Rolipram, underscores the critical role of such chiral synthons in modern drug discovery and development. This guide provides a foundational resource for researchers and scientists to understand and apply the principles of chirality and stereochemistry associated with this compound in their work.

(R)-(+)-Lactamide safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of (R)-(+)-Lactamide

This document provides a comprehensive overview of the safety data and handling precautions for this compound, tailored for researchers, scientists, and professionals in drug development. This compound, also known as (R)-2-hydroxypropanamide, is a chiral building block utilized in the synthesis of pharmaceuticals and agrochemicals.[1] Its specific stereochemistry is valuable for producing enantiomerically pure compounds, which is critical for developing effective drugs with minimal side effects.[1]

Chemical and Physical Properties

This compound typically appears as a white, slightly yellow, or orange crystalline powder.[1] It is a monocarboxylic acid amide and a secondary alcohol.[2][3] The following table summarizes its key physical and chemical properties.

| Property | Value |

| Synonyms | (R)-(+)-2-Hydroxypropionamide, (R)-2-Hydroxypropanamide[1][4] |

| CAS Number | 598-81-2[1][4] |

| Molecular Formula | C₃H₇NO₂[1][4] |

| Molecular Weight | 89.09 g/mol [1][4] |

| Appearance | White, slightly yellow or orange crystalline powder[1] |

| Melting Point | 49-53 °C[4]; 53-55 °C[1] |

| Purity | ≥ 98% (GC)[1] |

| Optical Rotation | [α]20/D = +18° to +23° (c=10 in H₂O)[1] |

| Solubility | Soluble in water.[5] |

| Boiling Point | No data available[4] |

| Flash Point | No data available[4] |

| Auto-ignition Temperature | No data available[4] |

Hazard Identification and GHS Classification

This compound is classified as an irritant.[2] While one Safety Data Sheet (SDS) states it is not a hazardous substance or mixture, it also lists specific GHS hazard statements that indicate potential for irritation.[4] It is crucial to handle this chemical with appropriate care.

| GHS Classification | Details |

| Pictogram | Irritant[2] |

| Signal Word | Warning[2] |

| Hazard Statements | H315: Causes skin irritation.[2][4]H319: Causes serious eye irritation.[2][4]H335: May cause respiratory irritation.[2][4] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA.[4] |

Experimental Protocols

The safety data presented in this guide is derived from standardized Safety Data Sheets (SDS). These documents summarize the hazards of a chemical substance but do not typically include detailed experimental methodologies for the toxicological and ecotoxicological studies conducted. For specific protocols, researchers should consult primary toxicology literature or specialized databases.

However, first aid and accidental release measures are outlined as procedural protocols below.

First Aid Measures

In case of exposure, follow these procedures and seek medical attention.[4]

-

General Advice: Consult a physician and show them the Safety Data Sheet.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[4]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[4]

-

Eye Contact: Rinse cautiously and immediately with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[4]

Accidental Release Measures

In the event of a spill, follow these steps to ensure safety and containment.

-

Personal Precautions: Wear appropriate protective equipment, including gloves, safety glasses, and a respirator if dust is generated. Avoid breathing dust or fumes and ensure adequate ventilation.[4][6]

-

Containment and Cleaning: For minor spills, clean up immediately.[6] Use dry clean-up procedures to avoid generating dust.[6] Vacuum or sweep up the material and place it into a suitable, sealed container for disposal.[4][6] Do not let the product enter drains or waterways.[4] For major spills, clear the area of personnel and move upwind.[6]

Handling, Storage, and Personal Protection

Proper handling and storage are essential to minimize risk. The following diagram illustrates a standard workflow for handling chemicals in a laboratory setting.

Caption: General workflow for safe chemical handling in a research environment.

Safe Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[4] Use only in a well-ventilated area and avoid breathing dust or fumes.[4] Wash hands thoroughly after handling.[4] Keep containers tightly closed when not in use.[4][6] Do not eat, drink, or smoke in the handling area.[4]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.[4] Keep containers tightly closed to prevent moisture contamination.[4][7] Store locked up.[4]

Exposure Controls and Personal Protection

No official occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have been established for this compound.[4] However, appropriate engineering controls and personal protective equipment should always be used.

| Control | Specification |

| Engineering Controls | Use in a well-ventilated area. Facilities should be equipped with an eyewash station.[4] |

| Eye/Face Protection | Wear chemical splash-resistant safety glasses or goggles.[4] A face shield may be appropriate for certain tasks.[4] |

| Skin Protection | Wear protective gloves. The suitability and durability depend on the frequency and duration of contact.[4][6] Wear protective clothing to prevent skin exposure.[4] |

| Respiratory Protection | If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[4][7] |

Disposal Considerations

Chemical waste must be disposed of in accordance with local, state, and federal regulations.[4] Determine if the discarded chemical is classified as hazardous waste.[4] Dispose of the contents and container to an approved waste disposal plant.[4]

References

- 1. chemimpex.com [chemimpex.com]

- 2. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. sds.metasci.ca [sds.metasci.ca]

- 5. lactamide, 2043-43-8 [thegoodscentscompany.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. datasheets.scbt.com [datasheets.scbt.com]

(R)-(+)-Lactamide: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of (R)-2-hydroxypropanamide for Drug Development Professionals

This technical guide provides a detailed overview of (R)-(+)-Lactamide, also known as (R)-2-hydroxypropanamide, a versatile chiral building block with significant applications in pharmaceutical and chemical research. This document covers its chemical identity, physical properties, synthesis methodologies, and its role in asymmetric synthesis.

Chemical Identity and Synonyms

This compound is the (R)-enantiomer of lactamide. It is a valuable chiral intermediate due to its stereospecific nature, which is crucial in the development of enantiomerically pure pharmaceuticals, leading to drugs with improved efficacy and reduced side effects.

A comprehensive list of synonyms and identifiers for this compound is provided in the table below to aid researchers in literature searches and material sourcing.

| Identifier Type | Value |

| IUPAC Name | (2R)-2-hydroxypropanamide |

| Synonyms | This compound, (R)-Lactamide, (R)-(+)-2-Hydroxypropionamide, D-lactamide |

| CAS Number | 598-81-2 |

| PubChem CID | 1530236 |

| ChEBI ID | CHEBI:182630 |

| Molecular Formula | C₃H₇NO₂ |

| Molecular Weight | 89.09 g/mol |

| InChI Key | SXQFCVDSOLSHOQ-UWTATZPHSA-N |

| Canonical SMILES | CC(C(=O)N)O |

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for its application in synthesis and formulation.

| Property | Value | Reference |

| Melting Point | 53 - 55 °C | [1] |

| Appearance | White to slightly yellow or orange crystalline powder | [1] |

| Optical Rotation | [α]²⁰/D +18° to +23° (c=10 in H₂O) | [1] |

| Solubility | Soluble in water and alcohols | [1] |

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its use in producing enantiopure compounds. While several methods exist for the synthesis of racemic lactamide, such as the hydration of lactonitrile or the reaction of ethyl lactate with ammonia, achieving high enantiomeric purity requires specific stereoselective techniques.[2] Enzymatic kinetic resolution of racemic lactamide is a highly effective method for obtaining the desired (R)-enantiomer.

Experimental Protocol: Enzymatic Kinetic Resolution of DL-Lactamide

This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic amide, which can be adapted for the production of this compound. Lipases, such as Candida antarctica lipase B (CALB), are commonly employed for their high stereoselectivity.

Materials:

-

DL-Lactamide (racemic mixture)

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Acylating agent (e.g., ethyl acetate, vinyl acetate)

-

Standard laboratory glassware for organic synthesis

-

Magnetic stirrer and heating mantle/oil bath

-

Equipment for reaction monitoring (e.g., Chiral HPLC or GC)

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add DL-Lactamide (1.0 equivalent) and the anhydrous organic solvent.

-

Enzyme Addition: Add the immobilized lipase (typically 10-50% by weight of the substrate) to the reaction mixture.

-

Initiation of Reaction: Add the acylating agent (0.5-1.0 equivalent) to the solution.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically ranging from room temperature to 50 °C.

-

Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by chiral HPLC or GC to determine the conversion and the enantiomeric excess (ee) of the remaining this compound and the formed N-acetyl-(S)-lactamide.

-

Reaction Termination: Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

-

Purification: The unreacted this compound and the acylated (S)-enantiomer can be separated by standard purification techniques such as column chromatography or crystallization.

-

Characterization: Determine the enantiomeric excess of the purified this compound using chiral HPLC or GC.

Applications in Drug Development and Asymmetric Synthesis

This compound serves as a crucial chiral auxiliary and building block in the asymmetric synthesis of a variety of biologically active molecules and pharmaceuticals.[3] Its stereocenter can be used to control the stereochemistry of newly formed chiral centers in a target molecule.

Role as a Chiral Auxiliary

A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of the reaction. The auxiliary is then removed to yield the desired enantiomerically pure product. The general workflow for using a chiral auxiliary is depicted below.

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Biological Significance and Signaling Pathways

While this compound itself is primarily used as a synthetic intermediate, its parent molecule, lactic acid, plays a significant role in various biological processes, including neurotransmission and brain energy metabolism. Lactate can act as a signaling molecule by interacting with specific receptors, such as the G-protein coupled receptor 81 (GPR81). Activation of GPR81 by lactate has been shown to link neuronal activity with cerebral energy metabolism.

The use of this compound in the synthesis of pharmaceuticals allows for the creation of drugs that can precisely interact with specific biological targets, such as enzymes and receptors, within signaling pathways. The enantiomeric purity of these drugs is often critical for their therapeutic efficacy and for minimizing off-target effects.

Conclusion

This compound is a valuable and versatile chiral building block for the pharmaceutical and chemical industries. Its availability in high enantiomeric purity, primarily through enzymatic resolution, enables the stereocontrolled synthesis of complex and biologically active molecules. For researchers and drug development professionals, a thorough understanding of its properties and synthetic applications is key to leveraging its potential in the creation of next-generation therapeutics.

References

The Genesis of Lactamides: A Technical Guide to Their Discovery and Early History in Organic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery and early history of lactamides in organic chemistry. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering a detailed account of the foundational synthesis, characterization, and early investigations into this important class of compounds. The document includes a compilation of quantitative data, detailed experimental protocols from seminal works, and visualizations of key chemical transformations to facilitate a deeper understanding of the historical context and evolution of lactamide chemistry.

Introduction

Lactamides, the simple amides derived from lactic acid, represent a fundamental class of organic compounds. Their history is intrinsically linked to the development of organic synthesis and the burgeoning understanding of functional group transformations in the 19th century. While the parent molecule, lactic acid, was isolated from sour milk by Carl Wilhelm Scheele in 1780, the journey to its corresponding amide, lactamide, and its N-substituted derivatives, marks a significant progression in the field. This guide traces the path from the earliest preparative methods to the initial characterization of these molecules, providing a technical foundation for contemporary research and development.

The Dawn of Lactamide Synthesis: Discovery and Early Preparative Methods

The precise moment of the first synthesis of a lactamide is not definitively documented in a single, celebrated publication. Instead, its emergence is rooted in the broader development of amide synthesis methodologies in the 19th century. The reaction of esters with ammonia to form amides was a known transformation during this period, and it is highly probable that lactamide was first prepared through the ammonolysis of a lactate ester.

One of the earliest and most well-documented methods for the preparation of lactamide is the reaction of ethyl lactate with liquid ammonia. This straightforward nucleophilic acyl substitution reaction provides a reliable route to the unsubstituted lactamide. Historical accounts also indicate the use of other lactic acid derivatives as starting materials, including methyl lactate, lactic anhydride, and lactide.[1]

Evolution of Synthetic Protocols

The initial syntheses of lactamides were often carried out under high pressure in sealed vessels to maintain the ammonia in a liquid state and facilitate the reaction. Over time, refinements to these early methods were developed to improve yields and purity.

A significant advancement in lactamide chemistry was the development of methods for the synthesis of N-substituted lactamides. A notable contribution in this area came from the work of Ratchford and Fisher in the mid-20th century, who described the preparation of N-substituted lactamides through the aminolysis of methyl lactate. This opened the door to a wide array of lactamide derivatives with varying properties and potential applications.

More contemporary methods for lactamide synthesis have also emerged, including the catalytic hydration of lactonitrile.[2]

Quantitative Data on Simple Lactamides

Early investigations into lactamides focused on their fundamental physical properties. This data was crucial for the identification and characterization of these newly synthesized compounds. The following table summarizes key physical properties of lactamide.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| Lactamide | C₃H₇NO₂ | 89.09 | 73-76[2] |

Key Experimental Protocols in Detail

To provide a practical understanding of the historical synthesis of lactamides, this section details a seminal experimental protocol.

Preparation of Lactamide from Ethyl Lactate and Liquid Ammonia

This procedure is adapted from a well-established method documented in "Organic Syntheses".[1]

Reaction:

CH₃CH(OH)COOC₂H₅ + NH₃ → CH₃CH(OH)CONH₂ + C₂H₅OH

Materials:

-

Ethyl lactate

-

Liquid ammonia

-

Dry ice-acetone bath

-

Steel pressure apparatus

-

Absolute ether

Procedure:

-

A suitable Pyrex container holding 125 g (1.06 moles) of ethyl lactate is cooled in a dry ice-acetone bath to a temperature below the boiling point of ammonia.

-

To the cooled ester, 125 ml of liquid ammonia is carefully added.

-

The reaction mixture is then transferred to a specially constructed steel pressure apparatus.

-

The apparatus is sealed and allowed to warm to room temperature.

-

The reaction is left to proceed for 24 hours.

-

After the reaction period, the excess ammonia is slowly vented from the apparatus.

-

Residual ammonia is removed under reduced pressure.

-

The resulting product is stirred with 200 ml of absolute ether to dissolve any unreacted ethyl lactate and the ethanol byproduct.

-

The solid lactamide is collected by filtration, washed with ether, and air-dried.

Yield: 65-70 g (70-74%)

Melting Point: 74–75 °C

Diagram of the Experimental Workflow:

Early Investigations into Biological Activity and Potential Signaling Pathways

The early history of lactamides is primarily centered on their synthesis and chemical characterization. Specific studies on the biological activity and signaling pathways of simple, unsubstituted lactamide from the 19th and early 20th centuries are scarce. The biological focus during this period was heavily on the parent molecule, lactic acid, and its role in physiological processes.

It is important to distinguish lactamides from the extensively studied lactate anion and the class of cyclic amides known as lactams (e.g., β-lactam antibiotics). While lactate is a key metabolite and signaling molecule, there is a lack of historical evidence to suggest that early researchers investigated or identified specific signaling pathways for simple lactamides. Early toxicological studies on amides as a general class of compounds were conducted, but these were not focused on specific receptor-mediated signaling events. Any potential biological activity of lactamides would likely have been considered in the broader context of amide metabolism and toxicology.

Conclusion

The discovery and early history of lactamides are a testament to the foundational advancements in organic synthesis during the 19th and early 20th centuries. From the initial, likely undocumented, synthesis via ammonolysis of lactate esters to the development of more defined experimental protocols, the story of lactamides is one of incremental progress in the art and science of chemistry. While the early focus remained on their preparation and fundamental characterization, this groundwork laid the path for future explorations into the properties and applications of this versatile class of compounds. This technical guide provides a historical and practical foundation for modern scientists and researchers, underscoring the importance of understanding the origins of the molecules that continue to shape the landscape of chemical and pharmaceutical research.

References

The Unseen Influence: A Technical Guide to the Biological Significance of Chiral Amides like (R)-(+)-Lactamide

For Researchers, Scientists, and Drug Development Professionals

Chirality, the property of “handedness” in molecules, is a fundamental principle in pharmacology and drug development. The spatial arrangement of atoms in a chiral molecule can dramatically alter its biological activity, with one enantiomer often being therapeutic while the other may be inactive or even toxic. Chiral amides, a ubiquitous functional group in numerous pharmaceuticals and bioactive compounds, are central to this paradigm. This in-depth technical guide explores the profound biological significance of chiral amides, with a particular focus on (R)-(+)-Lactamide as a representative example. We will delve into their differential biological activities, synthetic strategies, and the signaling pathways they may influence, providing a comprehensive resource for researchers in the field.

The Critical Role of Chirality in Amide Functionality

The amide bond is a cornerstone of peptide and protein structures and is a key feature in a vast array of synthetic drugs. When the atoms attached to the amide group or its adjacent carbons create a stereocenter, the resulting chiral amides can exhibit pronounced enantioselectivity in their interactions with biological targets, which are themselves chiral.

This compound, the (R)-enantiomer of 2-hydroxypropanamide, serves as a valuable chiral building block in asymmetric synthesis.[1] Its defined stereochemistry is crucial for the creation of enantiomerically pure pharmaceuticals, where the desired therapeutic effect is maximized and potential side effects from the unwanted enantiomer are minimized.[1] While direct comparative biological data for the enantiomers of lactamide is not extensively published, the principle of stereoselective activity is well-established for other chiral amides. For instance, studies on enantiopure 3,3-dichloro-γ-lactams have demonstrated that stereochemistry plays a critical role in their cytotoxic activity against cancer cell lines, with one enantiomer showing significantly higher potency than its epimer.[2]

Table 1: Physicochemical and Spectroscopic Data of Lactamide Enantiomers

| Property | This compound | (S)-(-)-Lactamide | Racemic Lactamide |

| Molecular Formula | C₃H₇NO₂ | C₃H₇NO₂ | C₃H₇NO₂ |

| Molecular Weight | 89.09 g/mol [3] | 89.09 g/mol | 89.09 g/mol [3] |

| Melting Point | 73-76 °C[4] | Data not readily available | 74-75 °C[2] |

| Appearance | White crystalline solid[4] | Presumed white crystalline solid | White crystalline solid[2] |

| ¹H NMR | Spectrum available[5] | Spectrum not readily available | Spectrum available[5] |

| IR Spectrum | Data available | Data not readily available | Data available |

| CAS Number | 598-81-2 | 2043-43-8 (unspecified) | 2043-43-8[3] |

Synthesis of Enantiopure this compound

The preparation of enantiomerically pure chiral amides is a critical step in drug discovery and development. Several strategies can be employed, including enzymatic synthesis and the use of chiral auxiliaries.

Ammonolysis of Chiral Esters

A straightforward method for the synthesis of lactamide is the ammonolysis of ethyl lactate.[2] To obtain the (R)-(+)-enantiomer specifically, one would start with enantiopure (R)-ethyl lactate.

Experimental Protocol: Synthesis of this compound from (R)-Ethyl Lactate

Materials:

-

(R)-Ethyl lactate

-

Liquid ammonia

-

Dry ice-acetone bath

-

Steel pressure apparatus

-

Anhydrous ether

Procedure:

-

Place 1.0 mole equivalent of (R)-ethyl lactate into a suitable Pyrex container.

-

Cool the container in a dry ice-acetone bath to a temperature below the boiling point of ammonia (-33 °C).

-

Carefully add approximately 1.2 mole equivalents of liquid ammonia to the cooled ester.

-

Transfer the mixture to a steel pressure apparatus.

-

Allow the apparatus to warm to room temperature and let the reaction proceed for 24 hours.

-

Slowly vent the excess ammonia from the pressure apparatus.

-

Remove the last traces of ammonia under reduced pressure.

-

Stir the resulting product with anhydrous ether to dissolve any unreacted ester and ethanol by-product.

-

Filter the solid lactamide, wash with ether, and air-dry.

Expected Yield: 60-70%[2]

Diagram 1: Synthesis of this compound

Caption: Ammonolysis of (R)-Ethyl Lactate.

Enzymatic Kinetic Resolution

Lipases are versatile biocatalysts that can be used for the kinetic resolution of racemic mixtures.[6] In the case of lactamide, a racemic mixture could potentially be resolved through enantioselective hydrolysis or transesterification catalyzed by a lipase. The enzyme would selectively react with one enantiomer, allowing for the separation of the unreacted, enantiopure lactamide.

Table 2: Key Parameters for Lipase-Catalyzed Kinetic Resolution

| Parameter | Description | Typical Conditions |

| Enzyme | Lipase from sources like Candida antarctica (CAL-B) or Pseudomonas cepacia.[7] | Immobilized form for easier recovery. |

| Solvent | Anhydrous organic solvent (e.g., toluene, diisopropyl ether).[7] | Chosen to solubilize substrates and not denature the enzyme. |

| Acyl Donor | For transesterification (e.g., vinyl acetate, 2,2,2-trifluoroethyl butanoate).[7] | Irreversibly acylates the enzyme to drive the reaction. |

| Temperature | Optimized for enzyme activity and stability (e.g., 30-50 °C). | Varies depending on the specific lipase. |

| Reaction Time | Monitored to achieve ~50% conversion for optimal resolution. | Typically 24-72 hours. |

Analytical Methods for Enantiomeric Separation

The analysis of enantiomeric purity is paramount. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating and quantifying enantiomers.

Experimental Protocol: Chiral HPLC for Lactamide Enantiomers

Instrumentation:

-

HPLC system with a UV or mass spectrometer (MS) detector.

-

Chiral column (e.g., polysaccharide-based like Chiralcel OD-H or Chiralpak AD, or macrocyclic glycopeptide-based like Chirobiotic T).[8][9]

Mobile Phase (Normal Phase):

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).[9]

-

For basic compounds, 0.1% diethylamine can be added. For acidic compounds, 0.1% trifluoroacetic acid can be added.[9]

Mobile Phase (Reversed Phase):

-

A mixture of acetonitrile and an aqueous buffer (e.g., 0.03 M ammonium acetate, 85:15 v/v).[8]

Conditions:

Procedure:

-

Dissolve a small amount of the lactamide sample in the mobile phase.

-

Inject the sample onto the chiral column.

-

Elute with the chosen mobile phase under isocratic conditions.

-

Monitor the elution of the enantiomers using the detector. The two enantiomers will have different retention times.

-

Quantify the area under each peak to determine the enantiomeric excess (ee%).

Diagram 2: Chiral HPLC Workflow

Caption: Enantiomeric separation by chiral HPLC.

Biological Significance and Potential Signaling Pathways

While direct studies on the signaling pathways affected by this compound are scarce, we can infer potential mechanisms based on its structural relationship to D-lactic acid. D-lactate has been shown to exert biological effects, particularly in inflammatory responses.

It has been demonstrated that D-lactate can induce the production of pro-inflammatory cytokines such as IL-6 and IL-8 in bovine fibroblast-like synoviocytes. This effect is mediated through the activation of several key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway (specifically ERK1/2 and p38), the PI3K/Akt pathway, and the NF-κB pathway.[4][10] The uptake of D-lactate into cells is facilitated by monocarboxylate transporters (MCTs).

Given that this compound is the amide derivative of D-lactic acid, it is plausible that it could be hydrolyzed in vivo to D-lactic acid, thereby influencing these same inflammatory signaling cascades. Alternatively, the amide itself might interact with cellular targets, although this has yet to be demonstrated.

Diagram 3: Potential Signaling Pathway Influenced by (R)-Lactamide Metabolites

Caption: Hypothesized signaling cascade.

Conclusion and Future Directions

Chiral amides, exemplified by this compound, are of paramount importance in the development of stereochemically pure drugs. Their biological significance stems from the principle that enantiomers can have vastly different pharmacological and toxicological profiles. While the direct biological activity and signaling effects of this compound itself require further investigation, its role as a key chiral building block is undisputed. Future research should focus on the direct comparative biological evaluation of (R)- and (S)-lactamide in various cell-based assays to elucidate any intrinsic enantioselective effects. Furthermore, exploring the metabolic fate of this compound and its potential to modulate inflammatory pathways via conversion to D-lactic acid would provide a more complete understanding of its biological significance. This knowledge will be invaluable for the rational design and development of safer and more effective chiral pharmaceuticals.

References

- 1. mdpi.com [mdpi.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Lactamide | C3H7NO2 | CID 94220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy this compound | 598-81-2 [smolecule.com]

- 5. LACTAMIDE(2043-43-8) 1H NMR [m.chemicalbook.com]

- 6. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Lactamide: High-Purity Reagent for Research Use (RUO) [benchchem.com]

A Technical Guide to (R)-(+)-Lactamide: Commercial Sourcing and Applications in Chiral Synthesis

(R)-(+)-Lactamide , with the CAS number 598-81-2, is a valuable chiral building block in the fields of pharmaceutical and agrochemical research and development. Its unique stereochemistry makes it a critical starting material for the asymmetric synthesis of enantiomerically pure compounds, which is essential for producing effective drugs with minimal side effects. This guide provides an in-depth overview of commercial suppliers, purchasing considerations, and a detailed experimental protocol for its application in enzymatic kinetic resolution, a key technique for obtaining enantiopuer compounds.

Commercial Suppliers and Purchasing

A variety of chemical suppliers offer this compound, typically with purities of 98% or higher. For researchers and drug development professionals, selecting a reliable supplier is crucial to ensure the quality and consistency of the starting material. Key factors to consider include purity, available quantities (from grams to bulk), lead times, and of course, price. Below is a summary of several commercial suppliers. It is recommended to request quotes for bulk quantities directly from the suppliers, as pricing can vary significantly.

| Supplier | Website | Purity | Available Quantities | Notes |

| Chem-Impex | --INVALID-LINK-- | ≥ 98% (GC) | 5g, 25g, Bulk | Also known as (R)-(+)-2-Hydroxypropionamide.[1] |

| Smolecule | --INVALID-LINK-- | In Stock | Custom | Provides detailed chemical properties and scientific research applications.[2] |

| Apollo Scientific | --INVALID-LINK-- | 98% | 5g, 25g, 100g, 500g | Provides pricing for various quantities.[3] |

| Nordmann | --INVALID-LINK-- | High Purity | Bulk | Focuses on supplying high-quality raw materials from leading manufacturers.[4] |

| ChemicalBook | --INVALID-LINK-- | Varies | Varies | A directory of various manufacturers and suppliers.[5] |

Applications in Asymmetric Synthesis

This compound serves as a versatile intermediate in the synthesis of a wide range of chiral compounds. Its value lies in its readily available chiral center, which can be incorporated into more complex molecules to control their stereochemistry.[2] Asymmetric synthesis is paramount in the pharmaceutical industry as different enantiomers of a drug can have vastly different biological activities. For instance, one enantiomer may be therapeutically active while the other is inactive or even toxic.[6][7]

Key applications include:

-

Synthesis of Chiral Drugs: It is a key intermediate in the production of enantiomerically pure pharmaceuticals.[1][4]

-

Chiral Auxiliaries: It can be used as a chiral auxiliary to direct the stereochemical outcome of a chemical reaction.

-

Preparation of Amino Acids: Researchers utilize this compound in the preparation of amino acids and other biologically active molecules.[1]

Experimental Protocol: Enzymatic Kinetic Resolution for the Preparation of Enantiomerically Enriched Amides

Enzymatic kinetic resolution is a powerful technique to separate enantiomers from a racemic mixture. This protocol describes a general procedure for the enzymatic kinetic resolution of a racemic ester using an amine to produce an enantiomerically enriched amide, such as this compound, and the unreacted ester. Lipases are commonly used enzymes for this transformation due to their stereoselectivity.

Objective: To obtain enantiomerically enriched (R)-amide and (S)-ester from a racemic ester via enzymatic kinetic resolution.

Materials:

-

Racemic ester (e.g., racemic ethyl lactate)

-

Amine (e.g., ammonia or a primary amine)

-

Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B)

-

Anhydrous organic solvent (e.g., toluene, tert-butyl methyl ether)

-

Standard laboratory glassware and equipment (magnetic stirrer, temperature-controlled bath, filtration apparatus)

-

Analytical equipment for determining enantiomeric excess (e.g., Chiral HPLC or GC)

Procedure:

-

Reaction Setup: To a solution of the racemic ester (1 equivalent) in an anhydrous organic solvent, add the amine (2 equivalents).

-

Enzyme Addition: Add the immobilized lipase (typically 10 mg per 0.1 mmol of ester) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 40-70 °C) for 24-48 hours. The optimal temperature and reaction time will depend on the specific substrates and enzyme used and should be determined experimentally.

-

Monitoring the Reaction: The progress of the reaction and the enantiomeric excess (ee) of the product and remaining substrate can be monitored by taking small aliquots from the reaction mixture at different time intervals and analyzing them by chiral HPLC or GC.

-

Work-up: After the desired conversion and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed and reused.

-

Purification: Evaporate the solvent from the filtrate under reduced pressure. The resulting mixture of the amide and unreacted ester can be separated by column chromatography.

-

Characterization: Characterize the purified amide and ester using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry) and determine their enantiomeric excess using chiral HPLC or GC.

Note: This is a general protocol and may require optimization for specific substrates and enzymes. The choice of solvent, temperature, and enzyme can significantly impact the efficiency and selectivity of the resolution.[8]

Visualization of Experimental Workflow

The following diagram illustrates the workflow for the enzymatic kinetic resolution of a racemic ester to yield an enantiomerically enriched (R)-amide and the corresponding (S)-ester.

Caption: Workflow for enzymatic kinetic resolution.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Buy this compound | 598-81-2 [smolecule.com]

- 3. 598-81-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. This compound (598-81-2) at Nordmann - nordmann.global [nordmann.global]

- 5. LACTAMIDE price,buy LACTAMIDE - chemicalbook [chemicalbook.com]

- 6. actascientific.com [actascientific.com]

- 7. mdpi.com [mdpi.com]

- 8. Simultaneous Enantiodivergent Synthesis of Diverse Lactones and Lactams via Sequential One-Pot Enzymatic Kinetic Resolution–Ring-Closing Metathesis Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the pKa and Acid-Base Properties of (R)-(+)-Lactamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-base properties of (R)-(+)-Lactamide, focusing on its pKa value and the implications for its behavior in various chemical and biological environments. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Introduction to this compound